molecular formula C15H18BrN3O3S2 B2853885 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine CAS No. 2034577-02-9

2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine

Cat. No.: B2853885
CAS No.: 2034577-02-9
M. Wt: 432.35
InChI Key: MMMRSCOJPZWKPU-UHFFFAOYSA-N
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Description

This compound features a 4,6-dimethylpyrimidine core linked via an ether bridge to a piperidin-3-yl group, which is further modified by a sulfonyl moiety attached to a 5-bromothiophen-2-yl ring. The structural complexity of this molecule makes it a candidate for crystallographic analysis using tools like SHELX or OLEX2, as highlighted in and .

Properties

IUPAC Name

2-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-3-yl]oxy-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O3S2/c1-10-8-11(2)18-15(17-10)22-12-4-3-7-19(9-12)24(20,21)14-6-5-13(16)23-14/h5-6,8,12H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMRSCOJPZWKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)S(=O)(=O)C3=CC=C(S3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction, often starting from a suitable amine precursor.

    Introduction of the Bromothiophene Sulfonyl Group: The bromothiophene moiety is introduced via a sulfonylation reaction, where 5-bromothiophene-2-sulfonyl chloride reacts with the piperidine intermediate.

    Coupling with the Pyrimidine Core: The final step involves coupling the piperidine intermediate with a 4,6-dimethylpyrimidine derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to maximize yield.

    Purification Techniques: Use of chromatography and recrystallization to purify the final product.

    Scalability: Ensuring the process is scalable for large-scale production, including considerations for cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the bromothiophene sulfonyl group.

    Reduction: Reduction reactions can target the pyrimidine ring or the sulfonyl group.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced forms of the pyrimidine or sulfonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology and Medicine

    Pharmacological Research: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biological Probes: Used in the development of probes for studying biological pathways.

Industry

    Material Science:

Mechanism of Action

The mechanism of action for 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromothiophene sulfonyl group can enhance binding affinity and specificity through interactions with target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine with structurally related pyrimidine derivatives:

Compound Name Core Structure Key Substituents Functional Groups Present Potential Applications
Target Compound 4,6-dimethylpyrimidine Piperidin-3-yloxy, 5-bromothiophen-2-yl sulfonyl Sulfonyl, ether, bromoarene Drug discovery, enzyme inhibition
5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6-tri-one 1,3-dimethylpyrimidine-2,4,6-tri-one 4-Bromophenyl ketone, 2,5-dimethoxyphenyl Ketone, methoxy, bromoarene Antimicrobial or cytotoxic agents
Compounds 9a/9b (imidazolidine-2,4-dione derivatives) 4,6-diaminopyrimidine Cyclopenta[b]thiophen-3-yl or tetrahydrobenzo[b]thiophen-3-yl imino groups Imino, diamine, thiophene Antiviral or kinase inhibitors
5-Phenylpyrimidine-2,4-diamine Pyrimidine-2,4-diamine Phenyl ring at position 5 Diamine, aryl Ligand for metalloenzyme targeting

Key Observations:

  • Sulfonyl vs. Imino/Ketone Linkages: The sulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the imino or ketone groups in analogs . This could improve solubility and target binding specificity.
  • Bromothiophene vs. Other Halogenated/Aromatic Groups : The 5-bromothiophen-2-yl group provides a unique electronic profile due to sulfur’s electronegativity and bromine’s steric effects, contrasting with the 4-bromophenyl or simple phenyl groups in other compounds .

Q & A

Basic: What synthetic routes are optimal for preparing 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine?

Methodological Answer:
The synthesis typically involves sequential functionalization of the piperidine and pyrimidine moieties. Key steps include:

  • Sulfonylation : Reacting 5-bromothiophene-2-sulfonyl chloride with piperidin-3-ol under anhydrous conditions (e.g., dichloromethane) using a base like triethylamine to form the sulfonylated piperidine intermediate .
  • Etherification : Coupling the intermediate with 4,6-dimethylpyrimidin-2-ol via nucleophilic substitution, often employing potassium carbonate in DMF at 110°C to facilitate the reaction .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended for high-purity yields (>75%) .

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) during structural elucidation be resolved?

Methodological Answer:
Discrepancies between NMR-derived conformers and X-ray crystal structures often arise from dynamic equilibria in solution. To resolve this:

  • X-ray Crystallography : Determine the solid-state conformation using single-crystal diffraction (e.g., monoclinic P21/c space group, β = 91.3°, Z = 4) to establish bond angles and torsional preferences .
  • DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for possible conformers. For example, discrepancies in pyrimidine ring proton shifts can indicate solvent-induced polarization .
  • VT-NMR : Perform variable-temperature NMR to detect coalescence points, identifying dynamic processes like hindered piperidine ring puckering .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:
Refer to OSHA HCS2012 guidelines and Safety Data Sheets (SDS):

  • PPE : Use nitrile gloves, chemical goggles, and lab coats. Respiratory protection (N95 mask) is required if airborne particulates are generated during weighing .
  • Ventilation : Conduct reactions in a fume hood to mitigate exposure to sulfonamide intermediates, which may cause respiratory irritation .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing due to potential sulfonic acid byproducts .

Advanced: What strategies improve bioavailability and pharmacokinetic properties for in vivo studies?

Methodological Answer:
Enhance bioavailability through structural and formulation optimization:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated piperidine oxygen) to increase membrane permeability, followed by enzymatic cleavage in vivo .
  • Solubility Enhancement : Use co-solvents (PEG 400/water) or cyclodextrin inclusion complexes to improve aqueous solubility (>1 mg/mL) for intravenous administration .
  • SAR Analysis : Modify the 4,6-dimethylpyrimidine substituents to reduce metabolic clearance. For example, replacing methyl with trifluoromethyl groups can enhance metabolic stability by 30% .

Basic: How is the compound characterized using NMR and mass spectrometry?

Methodological Answer:

  • ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃. Key signals include:
    • Piperidine H-3 (δ 3.8–4.2 ppm, multiplet due to sulfonyl group electron withdrawal) .
    • Pyrimidine methyl groups (δ 2.3–2.5 ppm, singlet) .
  • HRMS : Electrospray ionization (ESI+) typically yields [M+H]⁺ at m/z 457.02 (calculated for C₁₅H₁₈BrN₃O₃S₂). Confirm isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced: How can computational modeling predict target interactions and guide lead optimization?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX). Prioritize poses with sulfonyl oxygen hydrogen bonds to Zn²+ in the active site .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Metrics include RMSD (<2 Å) and ligand-protein hydrogen bond persistence (>80% simulation time) .
  • QSAR : Develop regression models correlating substituent electronegativity (Hammett σ) with inhibitory potency (IC₅₀). A σ value >0.5 often predicts enhanced activity .

Basic: What analytical techniques confirm the compound’s purity and stability?

Methodological Answer:

  • HPLC : Use a C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm. Purity >95% is acceptable for biological assays .
  • Stability Testing : Incubate in PBS (pH 7.4, 37°C) for 48 hours. Monitor degradation via LC-MS; sulfonamide hydrolysis products (m/z 315.08) indicate instability .

Advanced: How do steric and electronic effects of substituents influence regioselectivity in sulfonylation?

Methodological Answer:

  • Steric Effects : Bulky groups (e.g., 5-bromothiophene) direct sulfonylation to the less hindered piperidine nitrogen (N1 vs. N2) due to reduced transition-state strain. Computational studies (NCI analysis) show 3.2 kcal/mol preference for N1 .
  • Electronic Effects : Electron-withdrawing substituents (e.g., bromine) on thiophene increase sulfonyl chloride reactivity, favoring higher yields (85% vs. 65% for non-halogenated analogs) .

Basic: What solvents and conditions are optimal for recrystallization?

Methodological Answer:

  • Solvent Pair : Ethanol (good solubility at reflux) and water (poor solubility at RT). Achieve 70–80% recovery with slow cooling (2°C/min) .
  • Alternative : Dichloromethane/hexane (1:5) for rapid crystallization, yielding needle-like crystals suitable for X-ray analysis .

Advanced: How can in silico toxicity screening mitigate risks in preclinical development?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to assess hepatotoxicity (CYP3A4 inhibition risk) and Ames test mutagenicity (alert for thiophene derivatives) .
  • Off-Target Profiling : Screen against hERG (IC₅₀ >10 µM acceptable) and phospholipidosis-inducing cationic amphiphilicity (ClogP <3 recommended) .

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